2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate
Description
2-(2-Hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate is a hybrid organosilane-carbamate compound with a molecular formula of C₁₄H₃₁NO₇Si (inferred from structural analogs in and synthesis pathways in ). It features:
- A triethoxysilylpropyl group, enabling covalent bonding to inorganic substrates (e.g., glass, metals) via hydrolysis-condensation reactions.
- A carbamate linkage (–NH–CO–O–) providing hydrolytic stability and compatibility with polymer matrices.
- A 2-(2-hydroxyethoxy)ethyl substituent, enhancing hydrophilicity and solubility in polar solvents compared to shorter-chain analogs.
This compound is synthesized via carbamate coupling reactions, as exemplified in European Patent Application EP 4 374 877 A2, where tert-butyl carbamate intermediates are functionalized with ethoxy and silane groups .
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO7Si/c1-4-20-23(21-5-2,22-6-3)13-7-8-15-14(17)19-12-11-18-10-9-16/h16H,4-13H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTQGYNWCZMQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCCOCCO)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO7Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with 3-(triethoxysilyl)propyl isocyanate. The reaction is usually carried out in the presence of a catalyst, such as dibutyltin dilaurate, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or chromatography may be employed to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for creating strong, durable coatings and adhesives.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions, sometimes with acidic or basic catalysts to accelerate the reaction.
Condensation: Often facilitated by heating and the presence of catalysts such as acids or bases.
Substitution: Requires specific reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Formation of various substituted carbamates depending on the reagents used.
Scientific Research Applications
2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate involves the formation of strong covalent bonds with substrates through its triethoxysilyl group. Upon hydrolysis, the triethoxysilyl group forms silanol groups, which can further condense to form siloxane bonds. These bonds are responsible for the compound’s strong adhesion properties. Additionally, the carbamate group can interact with various functional groups, enhancing the compound’s versatility in different applications .
Comparison with Similar Compounds
2-Hydroxyethyl N-(3-Triethoxysilylpropyl)carbamate (CAS 33002-30-1)
Molecular Formula: C₁₂H₂₇NO₆Si Key Differences:
- The 2-hydroxyethyl group replaces the 2-(2-hydroxyethoxy)ethyl chain, reducing hydrophilicity and molecular weight.
- Shorter ethoxy chain limits hydrogen-bonding capacity and solvent compatibility.
Applications : Primarily used as a silane coupling agent in coatings, whereas the target compound’s extended ethoxy chain may improve adhesion in hydrophilic environments .
| Property | Target Compound | 2-Hydroxyethyl Analog |
|---|---|---|
| Molecular Weight | ~377.5 g/mol | ~333.4 g/mol |
| Hydrophilicity | High | Moderate |
| Solubility | Polar solvents | Limited in polar solvents |
2-Hydroxyethyl N-(3-Hydroxypropyl)carbamate (CAS 69506-93-0)
Molecular Formula: C₇H₁₅NO₄ Key Differences:
- Lacks the triethoxysilyl group, eliminating silane-mediated substrate adhesion.
- Contains a 3-hydroxypropyl group, increasing rigidity but reducing hydrolytic stability.
Applications : Used in biomedical hydrogels due to hydroxyl groups, contrasting with the target compound’s industrial adhesion applications .
| Property | Target Compound | 3-Hydroxypropyl Analog |
|---|---|---|
| Functional Groups | Silane, carbamate, ethoxy | Carbamate, hydroxyl |
| Substrate Bonding | Yes (silane) | No |
| Hydrolytic Stability | Moderate | Low |
9H-Fluoren-9-ylmethyl N-(3-Bromopropyl)carbamate (CAS 672310-15-5)
Molecular Formula: C₂₀H₂₀BrNO₃ Key Differences:
- Bromopropyl group replaces triethoxysilylpropyl , enabling nucleophilic substitution reactions.
- Fluorenylmethyl group introduces UV-sensitive aromaticity.
Applications : Used in photolithography and crosslinking, whereas the target compound’s silane group supports surface functionalization .
| Property | Target Compound | Bromopropyl Analog |
|---|---|---|
| Reactivity | Hydrolysis | Nucleophilic substitution |
| Stability under UV | High | Low |
3-Acetylphenyl Ethyl(methyl)carbamate (CAS 76848-59-4)
Molecular Formula: C₁₂H₁₅NO₃ Key Differences:
- Aromatic acetylphenyl group enhances UV absorption but reduces flexibility.
- Ethyl(methyl)carbamate lacks silane functionality, limiting inorganic compatibility. Applications: Potential use in UV-stable polymers, contrasting with the target compound’s adhesion-focused design .
| Property | Target Compound | Acetylphenyl Analog |
|---|---|---|
| Aromaticity | No | Yes |
| UV Stability | Moderate | High |
Biological Activity
2-(2-hydroxyethoxy)ethyl N-(3-triethoxysilylpropyl)carbamate is a compound that combines silane chemistry with carbamate functionality, potentially offering unique biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacokinetics, and relevant case studies.
The biological activity of this compound can be attributed to its ability to interact with biological membranes and cellular components. The triethoxysilyl group facilitates adhesion to surfaces, which may enhance its bioactivity in various biological systems.
Target Interactions
- Cell Membrane Interaction : The hydrophilic and hydrophobic balance of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Enzyme Modulation : Carbamate groups are known to interact with enzymes, possibly acting as reversible inhibitors or substrates.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
| Parameter | Description |
|---|---|
| Absorption | Likely facilitated by its ether and silane groups. |
| Distribution | May localize in tissues due to silane interaction. |
| Metabolism | Expected to undergo hydrolysis and conjugation. |
| Excretion | Primarily through renal pathways after metabolism. |
Biological Activity Findings
Research findings indicate that compounds with similar structures exhibit various biological activities:
- Antimicrobial Activity : Compounds containing silane groups have shown potential as antimicrobial agents. The presence of the triethoxysilyl moiety may enhance the compound's ability to disrupt microbial membranes.
- Anti-inflammatory Properties : Similar carbamate derivatives have been linked to reduced production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
- Cytotoxicity Studies : In vitro studies on related compounds indicate varying degrees of cytotoxicity against cancer cell lines, highlighting the need for further exploration of this compound's efficacy.
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A study evaluated a series of carbamate derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that specific analogues exhibited significant inhibition of biofilm formation with IC50 values in the low micromolar range .
- Inflammatory Response Modulation : Research on squalene derivatives demonstrated that modifications could lead to enhanced anti-inflammatory effects, suggesting that structural variations in carbamates might similarly influence cytokine production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
